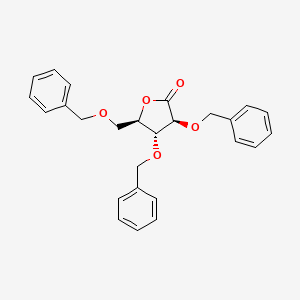
nickel subselenide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel subselenide, with the chemical formula Ni(_3)Se(_2), is a metal-rich form of nickel selenide. It has been investigated for its potential as an electrocatalyst, particularly in oxygen evolution reactions under alkaline conditions . The compound has a structure similar to the sulfur mineral heazlewoodite, characterized by metal-metal bonding .
準備方法
Synthetic Routes and Reaction Conditions: Nickel subselenide can be synthesized through various methods, including electrodeposition and hydrothermal synthesis. Electrodeposition involves the reduction of nickel and selenium precursors on a conductive substrate under controlled conditions . The parameters such as pH, deposition potential, and substrate composition significantly influence the catalytic activity of the resulting films .
Industrial Production Methods: In industrial settings, this compound can be produced by mixing nickel and selenium precursors in a nitrogen-doped hollow carbon sphere (NHCS) matrix. This method enhances the bifunctional oxygen activity for applications like zinc-air batteries . The process involves synthesizing non-stoichiometric Ni(_{0.85})Se nanoparticles and modifying them on NHCS .
化学反応の分析
Types of Reactions: Nickel subselenide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly noted for its high efficiency in oxygen evolution reactions (OER) and hydrogen evolution reactions (HER) under alkaline conditions .
Common Reagents and Conditions:
Oxidation: this compound acts as an electrocatalyst in OER, where it facilitates the oxidation of water to oxygen.
Reduction: In HER, this compound catalyzes the reduction of water to hydrogen.
Major Products:
Oxygen Evolution Reaction (OER): Oxygen (O(_2))
Hydrogen Evolution Reaction (HER): Hydrogen (H(_2))
科学的研究の応用
Nickel subselenide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Electrocatalysis: this compound is used as a high-efficiency electrocatalyst for OER and HER, making it valuable for water splitting and renewable energy applications
Biology and Medicine:
Biosensors: Due to its excellent catalytic properties, this compound can be used in the development of biosensors for detecting various biological molecules.
Industry:
Energy Storage: this compound is employed in zinc-air batteries as a bifunctional catalyst, enhancing the oxygen reduction and evolution reactions.
Carbon Dioxide Reduction: It is also used as an electrocatalyst for the selective reduction of carbon dioxide to carbon-rich products like ethanol and acetic acid.
作用機序
Nickel subselenide exerts its effects primarily through its catalytic activity. The compound’s structure, which includes metal-metal bonding, facilitates the adsorption and activation of reactant molecules on its surface . In OER, this compound lowers the overpotential required for the reaction, enhancing the efficiency of oxygen evolution . Similarly, in HER, it reduces the overpotential for hydrogen evolution, making the process more efficient .
類似化合物との比較
- Nickel Diselenide (NiSe(_2))
- Cobalt Selenide (CoSe(_2))
- Iron Selenide (FeSe(_2))
Uniqueness: Nickel subselenide stands out due to its metal-rich composition and unique structure, which contribute to its superior catalytic properties. Compared to nickel diselenide, this compound has a higher efficiency in OER and HER due to its lower overpotential and higher stability . Additionally, the incorporation of other metals like manganese can further enhance its catalytic performance .
特性
CAS番号 |
12137-13-2 |
|---|---|
分子式 |
C20H22N2O6 |
分子量 |
0 |
同義語 |
nickel subselenide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[Methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B1175001.png)
